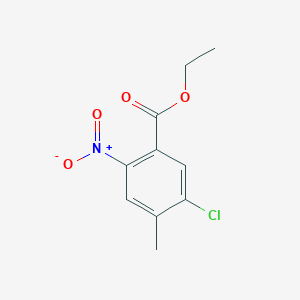

Ethyl 5-chloro-4-methyl-2-nitrobenzoate

Description

Properties

Molecular Formula |

C10H10ClNO4 |

|---|---|

Molecular Weight |

243.64 g/mol |

IUPAC Name |

ethyl 5-chloro-4-methyl-2-nitrobenzoate |

InChI |

InChI=1S/C10H10ClNO4/c1-3-16-10(13)7-5-8(11)6(2)4-9(7)12(14)15/h4-5H,3H2,1-2H3 |

InChI Key |

BZBCUTGBZLUWRP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C(=C1)Cl)C)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-chloro-4-methyl-2-nitrobenzoate typically involves the nitration of 5-chloro-4-methylbenzoic acid followed by esterification. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then esterified using ethanol in the presence of an acid catalyst such as sulfuric acid to yield the ethyl ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors for nitration and esterification, with careful control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or distillation.

Types of Reactions:

Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The chlorine atom can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines.

Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

Substitution: Sodium hydroxide for hydroxyl substitution, sodium methoxide for methoxy substitution.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solution.

Major Products:

Reduction: Ethyl 5-chloro-4-methyl-2-aminobenzoate.

Substitution: Ethyl 5-hydroxy-4-methyl-2-nitrobenzoate (with hydroxide), Ethyl 5-methoxy-4-methyl-2-nitrobenzoate (with methoxide).

Hydrolysis: 5-chloro-4-methyl-2-nitrobenzoic acid and ethanol.

Scientific Research Applications

Ethyl 5-chloro-4-methyl-2-nitrobenzoate is used in various scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: It is explored for its potential use in drug development, particularly as a precursor for compounds with therapeutic effects.

Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-4-methyl-2-nitrobenzoate depends on its chemical reactivity. The nitro group can undergo reduction to form an amino group, which can interact with biological targets such as enzymes and receptors. The ester group can be hydrolyzed to release the active carboxylic acid, which can participate in various biochemical pathways. The chlorine atom can be involved in substitution reactions, altering the compound’s interaction with molecular targets.

Comparison with Similar Compounds

Research Findings and Limitations

- Bioactivity: No direct studies on this compound’s bioactivity were found.

- Industrial Relevance : Isopropyl 5-chloro-4-methyl-2-nitrobenzoate is produced in bulk (20 kg/drum), indicating industrial demand for halogenated nitrobenzoates .

- Data Gaps : Critical parameters (e.g., melting point, toxicity) for this compound remain unreported, limiting comprehensive comparisons .

Q & A

Q. What are the standard synthetic routes for Ethyl 5-chloro-4-methyl-2-nitrobenzoate?

this compound is typically synthesized via sequential functionalization of benzoic acid derivatives. A common approach involves:

Nitration and halogenation : Starting with a substituted benzoic acid (e.g., 4-methylbenzoic acid), nitration at the ortho position followed by chlorination at the para position.

Esterification : Reaction of the resulting 5-chloro-4-methyl-2-nitrobenzoic acid with ethanol in the presence of a catalyst (e.g., sulfuric acid or thionyl chloride).

A related method for methyl 5-chloro-2-nitrobenzoate involves reducing nitro groups using tin chloride and hydrochloric acid, which can be adapted for ethyl esters .

Q. Which spectroscopic and chromatographic methods are used to characterize this compound?

- NMR Spectroscopy : H and C NMR confirm substituent positions and esterification.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns (e.g., loss of the ethoxy group).

- IR Spectroscopy : Peaks at ~1720 cm (ester C=O) and ~1520 cm (nitro group) are diagnostic .

- HPLC : Purity analysis (≥98%) using reverse-phase columns with UV detection at 254 nm .

Q. What safety protocols are essential when handling this compound?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and chemical-resistant goggles.

- Ventilation : Use fume hoods to avoid inhalation of nitro-aromatic vapors.

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite).

Nitro compounds are potential irritants; strict adherence to OSHA guidelines is recommended .

Q. How is the nitro group in this compound reduced, and what intermediates are formed?

Catalytic hydrogenation (H, Pd/C) or chemical reduction (SnCl/HCl) converts the nitro group to an amine, yielding ethyl 5-chloro-4-methyl-2-aminobenzoate. Key considerations :

- Selectivity : Use mild conditions to avoid over-reduction or ester hydrolysis.

- Workup : Acidic or basic extraction to isolate the amine intermediate .

Advanced Research Questions

Q. How does steric hindrance from the 4-methyl group influence regioselectivity in further functionalization?

The 4-methyl group creates steric bulk, directing electrophilic substitution (e.g., sulfonation, halogenation) to the less hindered meta position. Computational modeling (DFT) can predict reactivity trends, while X-ray crystallography confirms regiochemical outcomes .

Q. What role does this compound play in enzyme inhibition studies?

The nitro group acts as an electron-withdrawing moiety, enhancing binding to enzyme active sites (e.g., oxidoreductases). Biochemical assays using fluorescence quenching or microcalorimetry quantify inhibition constants (). Comparative studies with fluoro or chloro analogs reveal substituent effects on potency .

Q. How can crystallography resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction (SHELX refinement) determines bond angles, torsion angles, and packing interactions. For example, hydrogen bonding between nitro oxygen and adjacent methyl groups stabilizes the crystal lattice. Graph-set analysis (e.g., Etter’s rules) classifies intermolecular interactions .

Q. How do contradictory data arise in synthetic yields, and how are they resolved?

Discrepancies often stem from:

Q. Can this compound serve as a building block for supramolecular assemblies?

Yes. The nitro and ester groups participate in dipole-dipole interactions and π-stacking, enabling coordination polymers or metal-organic frameworks (MOFs). Solvothermal synthesis with transition metals (e.g., Cu) produces crystalline networks analyzed via SC-XRD .

Q. What computational tools predict its reactivity in nucleophilic aromatic substitution (SNAr)?

Density Functional Theory (DFT) calculates activation energies for SNAr at the para-chloro position. Software like Gaussian or ORCA models transition states, while Hammett plots correlate substituent effects with reaction rates. Experimental validation uses F NMR to track fluorine displacement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.